4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol
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Overview
Description
4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butynol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction yields 4-tert-butylphenol, which can then undergo further reactions to introduce the butynol moiety. The specific conditions for these reactions include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly and efficient production methods .
Chemical Reactions Analysis
Types of Reactions
4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-one.
Reduction: Formation of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-ene-2-ol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and resins due to its structural stability.
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The alkyne moiety can participate in click chemistry reactions, making it a valuable tool in bioconjugation studies .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the butynol moiety.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups connected by a biphenyl linkage.
4-tert-Butylphenylacetylene: Features a tert-butylphenyl group with an acetylene moiety.
Properties
Molecular Formula |
C15H20O |
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Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C15H20O/c1-14(2,3)13-8-6-12(7-9-13)10-11-15(4,5)16/h6-9,16H,1-5H3 |
InChI Key |
ZYDQXMOJXQRCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC(C)(C)O |
Origin of Product |
United States |
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